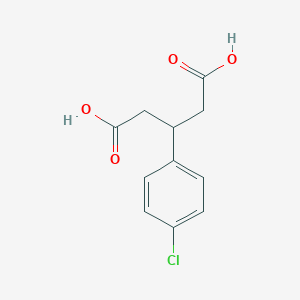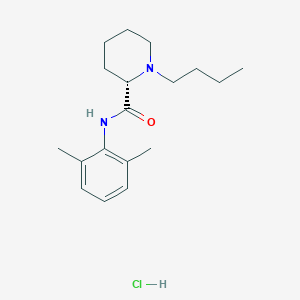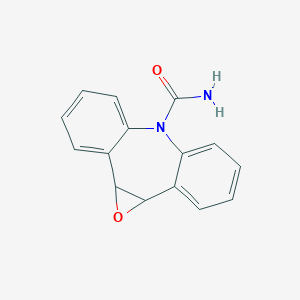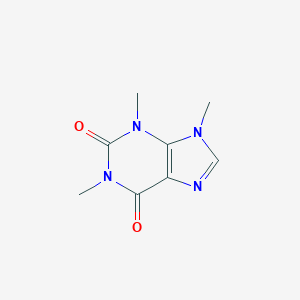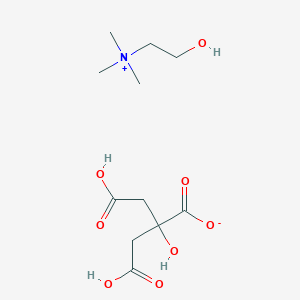
Chothyn
Descripción general
Descripción
Chothyn is a naturally occurring compound that is found in various plants and animals. It is a polyphenolic compound with a molecular weight of approximately 400 Da and a molecular formula of C20H20O6. Chothyn is an important part of the plant and animal metabolism and is known to have a variety of physiological effects.
Aplicaciones Científicas De Investigación
Endocrine System and Reproduction in Chondrichthyans
Chondrichthyans, a class of cartilaginous fishes, have been the subject of extensive research regarding their reproductive aspects through the analysis of steroid hormones. Research over five decades has provided insights into sexual maturation, gametogenesis, mating seasons, gestation periods, and parturition in various species of chondrichthyans. This knowledge is crucial for understanding the reproductive endocrinology of these species and has implications for their conservation. Most studies have utilized radioimmunoassay as the primary methodology, focusing on the analysis of a limited range of hormones, highlighting the need for expanded research in this area (Becerril-García et al., 2020).
Chondrichthyan Endocrinology in South America
In South America, Chondrichthyan research, particularly in the field of endocrinology, has seen significant growth over the last 50 years. However, it still lags compared to global research trends, with only a few papers published in this area. The research primarily focuses on fisheries, reproduction, and taxonomy, pointing to the need for more diverse research efforts in endocrinology related to Chondrichthyans in this region (Awruch et al., 2019).
Impact of Choline on Cell Proliferation and Gene Methylation
Choline, a vital methyl donor and component of membrane phospholipids, has been studied for its role in modulating cell proliferation and methylation of genes regulating cell cycling. Research on choline-deficient neuroblastoma cells has shown that choline deficiency leads to hypomethylation of key genes, inhibiting cell proliferation. This suggests a significant role for choline in cellular processes and potential implications for medical research (Niculescu et al., 2004).
Localization of Parathyroid Adenoma Using Choline PET/CT
11C-choline PET/CT has been evaluated as a tool for localizing parathyroid adenoma (PTA), showing promising results. This method offers precise localization, clearer images than traditional imaging, equal or better accuracy, and quicker and easier acquisition. Such advancements in medical imaging using choline have significant implications for the diagnosis and treatment of PTA (Orevi et al., 2014).
Diagnostic Value of Choline PET in Hyperparathyroidism
Choline positron emission tomography (PET) has shown higher sensitivity and diagnostic accuracy in localizing hyperfunctioning parathyroid glands compared to traditional imaging methods. Its higher spatial resolution and shorter examination times make it a superior diagnostic tool in hyperparathyroidism, suggesting its potential as a first-line investigation method (Ferrari et al., 2021).
Metabolism Monitoring Using Hyperpolarized 15N Choline
Research on the use of hyperpolarized 15N choline in magnetic resonance (MR) and positron emission tomography (PET) biomarkers for cancer detection and response assessment has revealed its ability to observe the action of choline kinase, an important target for novel cancer therapeutics. This represents a significant advancement in the field of cancer diagnosis and treatment monitoring (Gabellieri et al., 2008).
Propiedades
IUPAC Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPUOFKIGGWQIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889325 | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chothyn | |
CAS RN |
77-91-8 | |
| Record name | Choline dihydrogen citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline dihydrogen citrate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



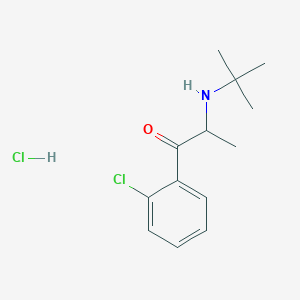


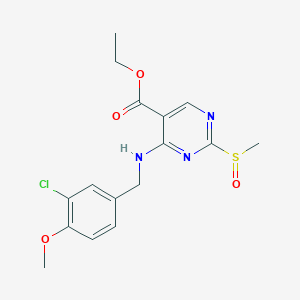

![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)
